molecular formula C17H14N6OS B2379953 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034288-61-2

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2379953
CAS No.: 2034288-61-2
M. Wt: 350.4
InChI Key: OTFXABHGBYSKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a pyrazine ring at the 3-position. A benzothiazole-6-carboxamide moiety is attached via a methylene linker to the pyrazole’s 5-position. The methyl group may enhance metabolic stability, while the pyrazine and benzothiazole groups likely contribute to hydrogen bonding and π-π interactions, critical for target binding .

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-23-12(7-14(22-23)15-9-18-4-5-19-15)8-20-17(24)11-2-3-13-16(6-11)25-10-21-13/h2-7,9-10H,8H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFXABHGBYSKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzo[d]thiazole derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for researchers seeking to develop new compounds.

Biology

The compound has been investigated for its potential bioactive properties, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria and antifungal properties against fungi.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of several pyrazole derivatives, including those related to this compound. The results indicated that these compounds displayed potent activity against both gram-positive and gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Medicine

In medicinal chemistry, this compound is being explored as a therapeutic agent for various diseases. Its potential to inhibit cancer cell proliferation has garnered attention, with research focusing on its mechanisms of action against specific cancer cell lines.

Case Study: Antitumor Activity

Research has demonstrated that certain derivatives exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). These studies have compared the efficacy of these compounds with established chemotherapeutic agents like Doxorubicin .

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific properties such as conductivity or fluorescence. The compound's unique structural features allow it to be integrated into various materials for enhanced performance.

Data Tables

Application AreaDescriptionExamples
ChemistryBuilding block for complex moleculesSynthesis of novel compounds
BiologyAntimicrobial and anticancer propertiesStudies on bacterial strains
MedicineTherapeutic agent for diseasesResearch on cancer cell lines
IndustryDevelopment of advanced materialsConductive or fluorescent materials

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional and structural attributes are compared below with analogs from recent literature and patents.

Functional Group Impact on Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.0 (higher) ~2.8 (lower) ~3.0
Hydrogen-Bond Acceptors 8 (pyrazine + benzothiazole + amide) 5 (amide + hydroxy) 7 (pyridine + pyrimidine) 9 (pyrazine + pyridine + amide)
Synthetic Complexity Moderate (carbodiimide coupling) Moderate (EDCI/HOBT) High (indazole functionalization) High (patent route)

Research Findings and Critical Analysis

  • Synthesis : The target compound’s synthesis likely parallels ’s carbodiimide-mediated coupling, but pyrazine’s electron-deficient nature may necessitate optimized reaction conditions .
  • Crystallography : Tools like SHELX () could resolve its hydrogen-bonding patterns, critical for understanding stability and interactions. Pyrazine’s N-atoms may form C=O···N contacts, as seen in Etter’s hydrogen-bonding rules () .
  • Patent Trends () : Pyrazine and benzothiazole derivatives are prioritized for pesticidal and anticancer applications, aligning with the target compound’s inferred versatility.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H14N4OS
  • Molecular Weight : 298.36 g/mol

This compound features a benzo[d]thiazole core linked to a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation. For instance, derivatives with similar structures have shown potent inhibition against DNA gyrase and topoisomerase, which are critical for DNA replication in bacteria and cancer cells .
  • Cell Cycle Arrest : Research indicates that compounds with similar pyrazole and thiazole structures can induce cell cycle arrest at the G0/G1 phase in various tumor cell lines, leading to reduced proliferation rates .
  • Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antibacterial properties, particularly against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Biological Activity Data

A summary of research findings related to the biological activity of this compound is presented below:

Activity Type Target/Cell Line Effect Observed Reference
AnticancerVarious tumor cell linesCell cycle arrest at G0/G1 phase
Enzyme inhibitionDNA gyrase & topoisomeraseIC50 values ranging from 33 nM
AntibacterialE. coli, S. aureusSignificant inhibition

Case Studies

  • Anti-Proliferative Activity : A study reported that a derivative of a similar structure exhibited selective anti-proliferative effects against human B-cell lymphoma cell lines (BJAB), with no observed toxicity in normal human cells . This suggests that this compound may have a favorable therapeutic index.
  • Enzymatic Inhibition : In another investigation, compounds with structural similarities were found to inhibit bacterial DNA gyrase effectively, indicating potential for developing new antibiotics . The structure activity relationship (SAR) studies highlighted that modifications at specific positions significantly enhanced enzymatic inhibition.

Q & A

Q. What are the optimized synthetic routes for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-thiazole core. Key steps include:

  • Alkylation : Reacting a pyrazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with chloromethyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzothiazole moiety .
  • Coupling Reactions : Amide bond formation between the pyrazole-methylamine intermediate and benzo[d]thiazole-6-carboxylic acid using coupling agents like EDCI/HOBt.
    Critical Parameters : Temperature control (room temperature to 80°C), inert atmospheres (N₂/Ar) to prevent oxidation, and solvent selection (DMF or DCM for polar intermediates) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of pyrazole and benzothiazole substituents. For example, pyrazin-2-yl protons appear as distinct singlets in aromatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ~380–400 Da) and purity (>95%) .
  • HPLC-PDA : To assess purity and detect byproducts from incomplete alkylation or coupling steps .

Advanced Research Questions

Q. How can conflicting reactivity data in pyrazole-thiazole systems be resolved?

Contradictions in reactivity (e.g., unexpected byproducts during alkylation) often arise from:

  • Steric Effects : Bulky substituents on the pyrazole ring (e.g., 1-methyl group) may hinder nucleophilic attack. Mitigate by using smaller leaving groups (e.g., Br instead of Cl) or elevated temperatures .
  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize intermediates but may promote hydrolysis. Use kinetic studies (TLC monitoring at 0.5-hour intervals) to optimize reaction times .
    Case Study : In a related compound, replacing DMF with toluene reduced hydrolysis by 40% while maintaining yield .

Q. What strategies validate the biological target engagement of this compound?

  • Surface Plasmon Resonance (SPR) : Direct binding assays to measure affinity (KD) for targets like kinase domains or GPCRs. For example, pyrazolo-thiazole analogs show KD values <100 nM for VEGFR-2 .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of the protein-ligand complex .
    Data Interpretation : Contradictions between in vitro and cellular activity may indicate poor membrane permeability, addressed via logP optimization (e.g., adding hydrophilic groups like -OH or -CONH₂) .

Q. How can computational modeling guide structural optimization?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in homology models (e.g., VEGFR-2 or PARP1). Pyrazin-2-yl groups often occupy hydrophobic pockets, while the benzothiazole carboxamide forms hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. For example, a methyl group at the pyrazole N1 position reduces conformational flexibility, enhancing binding entropy .

Methodological Challenges

Q. How to address low yields in the final coupling step?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation or CuI for Ullmann-type couplings. In a triazolopyridazine analog, CuI increased yields from 35% to 72% .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) and improve homogeneity, critical for scaling to gram quantities .

Q. What experimental designs reconcile discrepancies in biological activity data?

  • Dose-Response Curves : Use 8–12 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀ values. Outliers may indicate aggregation; validate via dynamic light scattering (DLS) .
  • Orthogonal Assays : Pair enzymatic assays (e.g., fluorescence-based) with cell-based reporter systems (e.g., luciferase for NF-κB inhibition) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.